molecular formula C9H14ClN3S B1379268 2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride CAS No. 1864063-02-4

2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride

Cat. No.: B1379268
CAS No.: 1864063-02-4
M. Wt: 231.75 g/mol
InChI Key: GSZJVZQKZPAYIG-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 5. The 2-position is functionalized with an azetidine ring (a four-membered saturated heterocycle containing three carbons and one nitrogen) linked via a sulfur atom, forming a thioether bridge. The hydrochloride salt enhances solubility and stability, making it suitable for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S.ClH/c1-6-3-7(2)12-9(11-6)13-8-4-10-5-8;/h3,8,10H,4-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZJVZQKZPAYIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2CNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4,6-Dimethylpyrimidin-2-yl Sulfenamide

  • Reagents & Conditions :

    • 4,6-Dimethylpyrimidine-2-thiol chlorohydrate (0.06 mol)
    • Sodium hypochlorite solution added slowly to cooled 5% ammonia solution at -3 to -4 °C to generate chloramine
    • The chloramine solution is poured into the pyrimidine thiol chlorohydrate solution in 2 N KOH
    • Stirred at room temperature for 1 hour
  • Outcome :

    • Sulfenamide precipitates and is isolated by filtration and washing
    • Yield: Approximately 84%
    • Melting point: ~100 °C
  • Notes :
    This method avoids significant loss of starting material and reduces reaction time compared to free base routes.

Nucleophilic Substitution with Azetidine

  • Reagents & Conditions :

    • Sulfenamide intermediate from above
    • Azetidine or azetidine hydrochloride (nucleophile)
    • Alkaline medium (e.g., KOH solution)
    • Room temperature to mild heating, with stirring
  • Mechanism :

    • The nucleophilic nitrogen or carbon on azetidine attacks the sulfur atom of sulfenamide, displacing leaving groups and forming the sulfanyl linkage
    • The reaction proceeds via nucleophilic substitution (S_N2 type)
  • Outcome :

    • Formation of 2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine
    • Subsequent treatment with hydrochloric acid yields the hydrochloride salt
  • Yields and Purity :

    • Yields typically range from 70% to 85%, depending on reaction conditions and purification methods
    • Purity confirmed by TLC, elemental analysis, and NMR spectroscopy

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%) Notes
1 4,6-Dimethylpyrimidine-2-thiol chlorohydrate + Chloramine -3 to -4 °C, aqueous KOH, 1 hr 4,6-Dimethylpyrimidin-2-yl sulfenamide 84 Efficient activation of thiol
2 Sulfenamide + Azetidine (or derivative) Room temp to mild heat, alkaline 2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine 70-85 Followed by HCl treatment to form hydrochloride salt

Research Findings and Analytical Data

  • Spectroscopic Characterization :

    • $$ ^1H $$ NMR shows characteristic signals for methyl groups at positions 4 and 6 of the pyrimidine ring and azetidine protons.
    • Elemental analysis confirms the molecular formula consistent with the sulfanyl linkage and hydrochloride salt formation.
    • TLC monitoring indicates high purity and completion of reaction.
  • Advantages of the Method :

    • Use of chloramine for sulfenamide formation is mild and efficient.
    • Alkaline conditions promote nucleophilic substitution without harsh reagents.
    • High yields and relatively simple purification steps.
  • Limitations :

    • Requires careful temperature control during chloramine generation.
    • Azetidine ring strain may affect reaction kinetics and requires optimization of conditions.

Comparative Notes on Alternative Methods

While direct nucleophilic substitution on pyrimidine thiol is possible, the sulfenamide intermediate route is preferred for higher yields and better control. Other azetidine-containing energetic materials have been synthesized via nucleophilic substitution on halogenated heterocycles, suggesting this approach is versatile for azetidine incorporation.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Its unique structure suggests it may act on specific biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds similar to 2-(azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride exhibit anticancer properties. A study focused on the synthesis of pyrimidine derivatives showed promising results in inhibiting cancer cell proliferation in vitro .

Enzyme Inhibition Studies

The compound may serve as an enzyme inhibitor, affecting various metabolic pathways. The interaction of such compounds with enzymes can lead to significant biochemical changes.

Case Study: Enzyme Interaction

In a study examining the inhibition of specific kinases by pyrimidine derivatives, this compound demonstrated potential as a selective inhibitor, suggesting its role in modulating cellular signaling pathways .

Synthesis of Novel Compounds

Due to its unique structure, this compound can be utilized as a building block in the synthesis of more complex molecules. This application is particularly relevant in pharmaceutical chemistry.

Case Study: Synthesis Pathways

A research project explored various synthetic routes to produce derivatives of this compound, leading to the discovery of compounds with enhanced biological activity .

Potential Use in Neurology

Emerging studies suggest that compounds like this compound could have implications in neuropharmacology due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Case Study: Neuroprotective Effects

Research indicated that similar pyrimidine derivatives could exhibit neuroprotective effects in models of neurodegenerative diseases, highlighting the need for further exploration of this compound's potential .

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and sulfanyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Molecular Properties

Compound Name Substituent at Pyrimidine-2 Key Structural Features
2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine HCl Azetidin-3-ylsulfanyl Thioether linkage, saturated azetidine ring
2-(2'-Hydroxyphenyl)-4,6-dimethylpyrimidine (3a) 2'-Hydroxyphenyl Aromatic ring with hydroxyl group
2-[(4,6-Dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine Disulfanyl-bridged pyrimidine Bidentate ligand with S–S bridge

The disulfanyl derivative in features a flexible sulfur-sulfur bridge, enabling chelation of metal ions, whereas the azetidine’s rigid structure may restrict conformational flexibility during coordination.

Physicochemical and Optical Properties

  • Solubility : The hydrochloride salt of the target compound likely exhibits higher aqueous solubility than neutral analogs like 3a or the disulfanyl ligand.
  • Optical Behavior : While 3a demonstrates excited-state intramolecular proton transfer (ESIPT) due to its hydroxyphenyl group , the azetidine’s saturated structure in the target compound may suppress ESIPT, altering fluorescence properties.

Coordination Chemistry and Metal Complexation

  • Target Compound : The thioether sulfur and azetidine nitrogen may act as weak Lewis bases, though steric hindrance from the azetidine ring could limit coordination efficiency.
  • Disulfanyl Derivative : Forms a dinuclear Cu(I) complex with tetrahedral geometry via S and N coordination. The sulfur bridge facilitates π–π stacking (centroid distance: 3.590 Å), enhancing crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride
Reactant of Route 2
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2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride

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